Product packaging for 5-Methyl-2,5-diazaspiro[3.4]octane(Cat. No.:CAS No. 1421374-01-7)

5-Methyl-2,5-diazaspiro[3.4]octane

Cat. No.: B3102633
CAS No.: 1421374-01-7
M. Wt: 126.20
InChI Key: GMRSNDRXDYVEAG-UHFFFAOYSA-N
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Description

Impact of Three-Dimensionality on Drug Discovery

The three-dimensional (3D) shape of a molecule is a critical determinant of its interaction with biological targets. nih.govnih.gov Enhanced three-dimensionality can lead to improved potency and selectivity of drug candidates. nih.govnih.gov Many historically developed drugs tend to be linear or planar, a consequence of synthetic accessibility and adherence to established principles like the "rule-of-five". nih.gov However, the exploration of 3D chemical space is now seen as crucial for tackling challenging drug targets, such as protein-protein interactions. nih.gov The introduction of spirocyclic scaffolds is a key strategy to increase the 3D character of molecules, moving away from the "flatland" of traditional medicinal chemistry. tandfonline.comtechnologynetworks.com This shift towards more complex, three-dimensional structures is a major goal in contemporary organic and medicinal chemistry. technologynetworks.com

Spirocycles as Privileged Scaffolds in Bioactive Molecules

Spirocycles are considered "privileged scaffolds" because they are frequently found in bioactive natural products and approved drugs. rsc.orgnih.gov Their rigid nature helps to lock the conformation of a molecule, which can optimize the spatial orientation of functional groups for binding to a target, thereby enhancing efficacy and selectivity. rsc.orgbldpharm.com The incorporation of spirocyclic motifs can also favorably modulate a molecule's physicochemical properties, such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comtandfonline.com By increasing the fraction of sp3-hybridized carbons (a measure of three-dimensionality), spiro-containing compounds often exhibit improved pharmacokinetic profiles. bldpharm.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3102633 5-Methyl-2,5-diazaspiro[3.4]octane CAS No. 1421374-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-2-3-7(9)5-8-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSNDRXDYVEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Diazaspiro 3.4 Octane Core in Chemical Biology

Within the broader class of spirocycles, the diazaspiro[3.4]octane core has emerged as a particularly interesting and privileged structure. mdpi.com This scaffold, featuring a four-membered and a five-membered ring each containing a nitrogen atom, offers a unique combination of rigidity and functional handles for chemical modification.

The 2,6-diazaspiro[3.4]octane core, a close relative of the title compound, is noted for its high fraction of sp3-hybridized carbons and has been incorporated into a variety of biologically active compounds. mdpi.com Research has demonstrated the utility of this core in developing agents with diverse therapeutic potential, including antituberculars, hepatitis B capsid protein inhibitors, and cancer therapeutics. mdpi.com The development of synthetic methodologies to access functionalized diazaspiro[3.4]octanes is an active area of research, highlighting the demand for these building blocks in drug discovery. nih.govrsc.org

Specific Academic Interest in 5 Methyl 2,5 Diazaspiro 3.4 Octane and Its Derivatives

Antimicrobial Research Focus

Efficacy Against Mycobacterium tuberculosis (MTb)

There is currently no direct scientific literature detailing the efficacy of this compound against Mycobacterium tuberculosis. However, research into isomers and derivatives of the diazaspiro[3.4]octane core suggests that this chemical family has potential as a source of new antitubercular agents.

A study focused on the 2,6-diazaspiro[3.4]octane core, an isomer of the compound of interest, has identified potent antitubercular leads. mdpi.comresearchgate.netnih.gov In this research, a series of nitrofuran carboxamides incorporating the 2,6-diazaspiro[3.4]octane scaffold were synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. mdpi.comresearchgate.net One of the lead compounds from this series demonstrated a minimal inhibitory concentration (MIC) of 0.016 µg/mL. mdpi.comresearchgate.net This highlights the potential of the diazaspiro[3.4]octane scaffold in the development of potent antitubercular drugs. Nevertheless, these findings are specific to the 2,6-isomer and cannot be directly extrapolated to this compound.

Antibacterial Spectrum Against ESKAPE Pathogens

Information regarding the antibacterial spectrum of This compound against ESKAPE pathogens (which include Staphylococcus aureus) is not available in the reviewed literature.

The aforementioned study on 2,6-diazaspiro[3.4]octane derivatives did include testing against a panel of ESKAPE pathogens. While the primary focus of that research was on M. tuberculosis, the investigation noted that optimization of the initial hit compound led to substances with significant activity against S. aureus. researchgate.net This suggests that the diazaspiro[3.4]octane scaffold can be chemically modified to target various bacterial pathogens. However, without specific studies on the 5-methyl derivative, its activity against ESKAPE pathogens remains unknown.

Molecular Mechanisms of Antibacterial Action

The proposed mechanism of action for the antitubercular activity of nitrofuran derivatives containing the diazaspiro[3.4]octane scaffold is the inhibition of bacterial nitroreductases. researchgate.netresearchgate.net These enzymes are crucial for the activation of nitro-containing prodrugs into their active, cytotoxic forms within the bacteria. researchgate.net The reduction of the nitrofuran moiety generates reactive nitrogen species that are lethal to the bacterial cell. mdpi.com While this mechanism is well-established for nitrofuran-based drugs, there are no specific studies confirming that this compound or its derivatives act via this pathway.

Research on a nitrofuran derivative of a related spirocyclic piperidine (B6355638) suggested that a shift in the biological target from a deazaflavin-dependent nitroreductase to azoreductases could occur with structural modifications. researchgate.net This indicates that diazaspiro[3.4]octane derivatives could potentially interact with various bacterial protein targets. However, no specific protein targets for This compound have been identified in the literature.

Antimalarial Research Focus

A novel series of diazaspiro[3.4]octane derivatives has been identified as active against multiple life stages of the human malaria parasite, Plasmodium falciparum. mmv.orgnih.govebi.ac.ukacs.orgresearchgate.net Structure-activity relationship (SAR) studies on this series led to the discovery of compounds with low nanomolar activity in the asexual blood stage and potent transmission-blocking properties. nih.govresearchgate.net

Mechanistic studies involving resistance selection with an analogue from this series pointed to the P. falciparum cyclic amine resistance locus (PfCARL) as being implicated in the mode of resistance. nih.govresearchgate.net

Despite these promising findings for the broader diazaspiro[3.4]octane class, the specific compound This compound is not explicitly mentioned as being part of the investigated antimalarial series. mmv.orgnih.govebi.ac.ukacs.orgresearchgate.net Therefore, its potential as an antimalarial agent remains unconfirmed.

Activity Against Plasmodium falciparum Life Stages

A novel series of diazaspiro[3.4]octane compounds has been identified as active against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.govnih.gov This discovery originated from a whole-cell high-throughput screening campaign that highlighted the potential of this sp³-rich scaffold. nih.govgoogle.com

Subsequent structure-activity relationship (SAR) studies led to the optimization of the initial hits, yielding compounds with potent, low nanomolar activity against the asexual blood stages of the parasite (<50 nM). nih.govnih.gov Beyond their effect on the asexual stages, which cause the clinical symptoms of malaria, these compounds also showed strong sterilizing properties against gametocytes. nih.govnih.gov This dual activity is crucial for preventing the transmission of the parasite from infected humans to mosquitoes, a key goal for malaria eradication efforts. The gametocyte-sterilizing effects were confirmed by the standard membrane feeding assay, demonstrating the potential of this chemical series to block malaria transmission. nih.govgoogle.com

Table 1: Antimalarial Activity of Selected Diazaspiro[3.4]octane Derivatives This table is representative of the data found in the cited literature and showcases the multi-stage activity of the compound series.

Compound Analogue Asexual Blood Stage Activity (Pf NF54 IC₅₀) Gametocyte Sterilizing Properties Transmission Blocking Activity
Representative Compound <50 nM Strong Confirmed

Data sourced from references nih.govnih.govnih.gov.

Investigation of Parasite Resistance Mechanisms (e.g., Cyclic Amine Resistance Locus)

To understand how the parasite might develop resistance to this new class of compounds, mechanistic studies were conducted. nih.gov Through resistance selection experiments using an analogue from the diazaspiro[3.4]octane series, researchers were able to generate parasite lines with reduced susceptibility. nih.govgoogle.com Whole-genome sequencing of these resistant parasites revealed that the mechanism of resistance implicates the P. falciparum cyclic amine resistance locus (CARL). nih.govnih.govnih.gov

CARL has been previously associated with resistance to other chemotypes containing cyclic amines. Mutations in the gene PF3D7_0515300 within this locus are linked to the resistance phenotype. This finding provides critical insight into the potential mode of action of the diazaspiro[3.4]octane series and is a vital consideration for the future development of these compounds as antimalarial drugs. Understanding the resistance mechanism early in the drug discovery process allows for strategies to mitigate its emergence and impact. nih.gov

Central Nervous System (CNS) Research Applications

The diazaspiro[3.4]octane core is recognized as a valuable motif in the design of compounds targeting the central nervous system. nih.gov Its rigid, three-dimensional structure provides unique spatial arrangements that are not accessible to more common ring systems like piperazine (B1678402), allowing for novel interactions within the binding pockets of CNS receptors.

Role in Neurological Research

The 2,6-diazaspiro[3.4]octane motif is considered an emerging privileged structure in drug discovery due to its frequent appearance in compounds with diverse biological activities. nih.gov In the context of neurological research, this scaffold has been successfully incorporated into molecules designed as selective dopamine (B1211576) D₃ receptor antagonists, which are of interest for treating neuropsychiatric disorders such as schizophrenia, substance abuse, and depression. nih.gov The development of these specialized agents demonstrates the utility of the diazaspiro core in creating CNS-active compounds with high selectivity for their intended targets.

Modulation of Nicotinic Cholinergic Neurotransmission

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a key role in neurotransmission and are targets for various neurological conditions. nih.gov While research has been conducted on similar nitrogen-containing bicyclic structures for nAChR modulation, such as 3,8-diazabicyclo[4.2.0]octane derivatives, there is currently no direct published evidence linking this compound or its close analogues to the modulation of nicotinic cholinergic neurotransmission. nih.gov The investigation of diazabicyclo[4.2.0]octanes as nAChR agonists highlights that such scaffolds are of interest for targeting the cholinergic system, but specific activity for the diazaspiro[3.4]octane series at nicotinic receptors remains an underexplored area. nih.gov

Selective Dopamine D₃ Receptor Antagonism

A significant application of the diazaspiro[3.4]octane scaffold has been in the development of highly selective antagonists for the dopamine D₃ receptor (D₃R). The D₃R is a key target for treating various neurological and neuropsychiatric disorders, but achieving selectivity over the closely related D₂ receptor has been a major challenge.

Researchers have synthesized a series of D₃R antagonists incorporating diazaspiro alkane cores. These compounds have demonstrated both potent affinity for the D₃R and exceptional selectivity over the D₂R. For instance, radioligand binding assays showed that several analogues have D₃R affinities (Ki) in the low nanomolar range and selectivity ratios of up to 905-fold for D₃R versus D₂R. This high selectivity is a significant advantage, as it may reduce the off-target effects commonly associated with less selective dopamine receptor ligands.

Table 2: Dopamine D₃ Receptor Binding Affinity and Selectivity for Diazaspiro[3.4]octane Derivatives

Compound Analogue D₃R Binding Affinity (Ki, nM) D₂R Binding Affinity (Ki, nM) Selectivity (D₂/D₃)
11 12.0 10,860 905-fold
14 17.6 4,640 264-fold
15a 25.6 12,140 474-fold
15c 22.1 11,520 521-fold

Data sourced from reference.

Sigma-1 Receptor (σ₁R) Antagonism and Analgesia Research

The sigma-1 receptor (σ₁R) is a molecular chaperone that modulates various neurotransmitter systems and is a validated target for the treatment of pain. Antagonists of the σ₁R have been shown to produce analgesic effects and enhance the pain-relieving properties of opioids, particularly in neuropathic pain states. nih.gov

While direct studies on this compound as a σ₁R antagonist are not prominent in the literature, other diazaspiro compounds have been investigated for this purpose. For example, the compound WLB-73502, which features a 1-oxa-4,9-diazaspiro[5.5]undecane core, is a potent σ₁R antagonist with demonstrated analgesic efficacy. This research establishes a clear link between diazaspiro scaffolds and σ₁R antagonism for pain management. The successful development of these related compounds suggests that the diazaspiro[3.4]octane core could also be a viable scaffold for designing novel σ₁R antagonists for analgesia research, though this remains a prospective area of investigation.

Potential in Neurodegeneration Pathogenesis Studies

The exploration of Poly(ADP-ribose) Polymerase (PARP) inhibitors has extended beyond oncology into areas like inflammation and neurodegeneration. The development of PARP inhibitors (PARPi) with high affinity and catalytic inhibition but reduced DNA damaging properties is crucial for these non-cancer-related applications. It is hypothesized that such agents could be suitable for treating PARP-1 mediated diseases where inducing cytotoxicity is not the goal.

Derivatives built on diazaspiro cores have been identified as potential candidates for this purpose. Research into PARPi pharmacology aims to separate the catalytic inhibition of the enzyme from the DNA-damaging effects, which are often associated with PARP trapping. This distinction is vital for developing safer therapeutics for chronic conditions such as neurodegenerative disorders. The investigation into diazaspiro-based PARP inhibitors contributes to creating agents that could potentially address the underlying mechanisms in neurodegeneration without causing unwanted DNA damage.

Other Biological Activities and Therapeutic Explorations of Diazaspiro[3.4]octane Derivatives

The structural motif of 2,5-diazaspiro[3.4]octane has been identified as a valuable scaffold in medicinal chemistry, leading to the exploration of its derivatives for a range of therapeutic applications. Research has highlighted the potential of these compounds in several key areas of disease treatment, including viral infections and metabolic disorders. The following sections delve into the specific biological activities of derivatives containing this spirocyclic core.

Hepatitis B Capsid Protein Inhibition

The hepatitis B virus (HBV) core protein (Cp) is a crucial component in the viral life cycle, playing an essential role in the assembly of the viral capsid. The proper formation of this capsid is vital for the encapsulation of the viral genome and subsequent stages of infection. Consequently, the HBV core protein has emerged as a significant target for antiviral drug development.

Derivatives of 2,5-diazaspiro[3.4]octane have been investigated as potential hepatitis B virus capsid assembly effectors. nih.gov One area of research has focused on 5-aminothiophene-2,4-dicarboxamide analogues. nih.govnih.gov Within this class of compounds, medicinal chemistry efforts have led to the identification of potent inhibitors of HBV replication. nih.gov

For instance, certain analogues have demonstrated the ability to bind strongly to the HBV core protein, thereby interfering with capsid assembly. This disruption of capsid formation is a key mechanism for inhibiting the virus. Two such analogues, 19o and 19k , have shown particularly promising results, with potent inhibition of HBV replication in the nanomolar range and no associated cytotoxicity. nih.gov The oral bioavailability of these compounds further enhances their potential as lead candidates for new HBV therapies. nih.gov

Table 1: In Vitro Activity of 2,5-Diazaspiro[3.4]octane Derivatives as HBV Capsid Assembly Effectors

Compound EC₅₀ (µM) CC₅₀ (µM) Oral Bioavailability (F)
19o 0.11 >100 25%
19k 0.31 >100 46%

EC₅₀: Half maximal effective concentration in inhibiting HBV replication. CC₅₀: Half maximal cytotoxic concentration.

MAP and PI3K Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways are fundamental cellular signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. As such, modulators of the MAPK and PI3K pathways are of significant interest in oncology and other therapeutic areas.

The 2,6-diazaspiro[3.4]octane core has been identified as a key structural element in the development of compounds that can modulate these critical signaling pathways. mdpi.com While specific data on "this compound" derivatives in this context is still emerging, the broader class of 2,6-diazaspiro[3.4]octane derivatives has been noted for its potential as MAP and PI3K signaling modulators. mdpi.com The exploration of this scaffold highlights its versatility in generating molecules with the potential to interact with key protein kinases within these pathways, offering a promising avenue for the development of novel therapeutics.

VDAC1 Inhibition in Diabetes Research

Voltage-dependent anion channel 1 (VDAC1) is a protein located in the outer mitochondrial membrane that plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the rest of the cell. In the context of type 2 diabetes, VDAC1 has been identified as a key player in the dysfunction of pancreatic β-cells. nih.govnih.gov

Research has shown that under conditions of high glucose (glucotoxicity), there is an overexpression of VDAC1 in pancreatic islets. nih.gov This overexpression leads to the mislocalization of VDAC1 to the plasma membrane of β-cells, resulting in a loss of ATP and impaired glucose-stimulated insulin (B600854) secretion. nih.govnih.gov Therefore, inhibiting VDAC1 has been proposed as a therapeutic strategy to preserve β-cell function and combat the progression of diabetes. nih.gov

Compounds incorporating the 2,6-diazaspiro[3.4]octane scaffold have been identified as inhibitors of VDAC1. mdpi.com One such inhibitor, VBIT-4, has demonstrated the ability to prevent hyperglycemia in prediabetic mouse models. nih.gov Treatment with VBIT-4 was shown to maintain normal glucose tolerance and the physiological regulation of insulin secretion. nih.gov By inhibiting VDAC1, these compounds can restore the impaired generation of ATP and glucose-stimulated insulin secretion in diabetic islets. nih.govnih.gov

Structure Activity Relationship Sar and Structural Biology Considerations

Elucidating SAR for Diazaspiro[3.4]octane Derivatives

The diazaspiro[3.4]octane framework has proven to be a versatile scaffold for the development of a range of biologically active compounds. mdpi.comnih.gov SAR studies are crucial in optimizing the potency and selectivity of these molecules.

A notable example of SAR exploration can be found in the development of a novel diazaspiro[3.4]octane series with activity against multiple stages of the human malaria parasite, Plasmodium falciparum. researchgate.netacs.org These studies have provided valuable insights into how modifications to the core structure and its substituents influence biological activity.

The presence and nature of substituents on the nitrogen atoms of the diazaspiro[3.4]octane core are critical determinants of biological activity. While specific studies focusing solely on the N-methyl group of 5-Methyl-2,5-diazaspiro[3.4]octane are limited, broader investigations into N-substituted diazaspiro compounds offer significant insights.

In the context of spirocyclic ligands for the sigma-1 (σ1) receptor, N-methylation has been shown to have a discernible effect on binding affinity. For instance, in a series of spirocyclic cyclohexanes, the methylation of a secondary amine to a tertiary amine led to a threefold decrease in σ1 receptor affinity. nih.gov However, this modification also resulted in a marked decrease in affinity for the σ2 receptor, thereby increasing the selectivity for the σ1 receptor. nih.gov This suggests that the N-methyl group can play a crucial role in fine-tuning the selectivity profile of a ligand.

Conversely, in other chemical series, N-methylation can be a key component of the active pharmacophore. The specific impact of the N-methyl group in this compound will ultimately depend on the specific biological target and the nature of the binding pocket.

A key feature of the this compound scaffold is the central spirocyclic carbon atom. This spirocenter imparts a significant degree of conformational rigidity to the molecule. researchgate.netnih.gov This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.

The three-dimensional nature of the spirocyclic system allows for a more defined spatial arrangement of substituents, which can enhance complementarity with the binding site of a protein. nih.gov By introducing a spirocyclic center, the flexibility of a molecule can be constrained, which can help in optimizing interactions with the target. For example, spirocyclic scaffolds have been introduced into ligands to rigidify flexible side chains, leading to improved pharmacological properties. researchgate.netnih.gov

The biological activity of diazaspiro[3.4]octane derivatives can be profoundly influenced by the nature and position of remote substituents. In the development of antitubercular agents based on the 2,6-diazaspiro[3.4]octane core, exploration of diverse substituents on the molecular periphery was key to identifying potent leads. mdpi.comnih.gov

For instance, the attachment of a 5-nitrofuroyl moiety to the diazaspiro[3.4]octane core, along with further modifications to the periphery, led to the discovery of a remarkably potent antitubercular compound with a minimal inhibitory concentration of 0.016 μg/mL. mdpi.com This highlights the critical role of remote substituents in modulating the bioactivity of the core scaffold.

Similarly, in the antimalarial diazaspiro[3.4]octane series, structure-activity relationship studies revealed that modifications to substituents on the scaffold were crucial for achieving low nanomolar activity against the parasite. researchgate.netacs.org

Bioisosteric Design and Scaffold Diversification

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. The this compound scaffold can be considered a bioisostere of other cyclic diamines, such as piperazine (B1678402).

The replacement of a piperazine moiety with a diazaspiroalkane, such as a diazaspiro[3.4]octane, can lead to significant changes in biological activity and selectivity. In a study exploring piperazine bioisosteres for σ2 receptor ligands, replacing the piperazine in a lead compound with a diazaspiroalkane resulted in a loss of affinity for the σ2 receptor but either no change or a modest increase in affinity for the σ1 receptor. nih.govnih.gov This demonstrates that such a bioisosteric replacement can be a viable strategy for enhancing selectivity.

The rationale behind this approach lies in the different conformational properties and vectoral arrangements of substituents that the diazaspiro scaffold offers compared to a simple piperazine ring. This can lead to more specific interactions with the desired target and reduced off-target effects.

Conformational Analysis and its Impact on Receptor Binding

The conformational properties of a ligand are a critical factor in its ability to bind to a receptor. The rigid nature of the this compound scaffold significantly limits its conformational freedom, which can be advantageous for receptor binding.

While specific conformational analysis studies on this compound are not widely available, the general principles of spirocyclic systems suggest that the fixed three-dimensional arrangement of the two rings will dictate the orientation of substituents. This pre-organization of the ligand can lead to a lower energetic barrier for binding to a receptor, as less conformational rearrangement is required. The defined stereochemistry of the spirocenter and any substituents will play a crucial role in determining the precise fit of the molecule into a binding pocket.

Computational Chemistry and Molecular Modeling in Diazaspiro 3.4 Octane Research

Applications of Molecular Docking

Molecular docking is a fundamental computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netekb.eg This technique is critical in the early stages of drug discovery for virtual screening of compound libraries and for hypothesizing how a ligand, such as a derivative of 5-Methyl-2,5-diazaspiro[3.4]octane, might interact with its biological target. researchgate.net

The primary goal of molecular docking is to reproduce or predict the experimentally observed binding mode of a ligand within a protein's active site. nih.gov An accurate prediction of the binding pose is essential for understanding the molecular basis of its biological activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. researchgate.net

For scaffolds like diazaspiro[3.4]octanes, which have been identified in inhibitors of various proteins, docking studies are the first step in rationalizing their activity. researchgate.netmdpi.com For example, after identifying a diazaspiro[3.4]octane series with antimalarial properties, docking would be employed to model how these compounds bind to their putative target, the P. falciparum cyclic amine resistance locus, to guide further optimization. researchgate.net The success of docking can, however, depend on the software used and the conformational handling of the ligand and protein. nih.gov Studies have shown that different docking programs (like GOLD, Glide, or AutoDock Vina) can yield different results, and achieving an accurate prediction for flexible ligands sometimes requires more computationally intensive protocols. nih.gov

Potential Protein Targets for Diazaspiro[3.4]octane Derivatives Key Interacting Residues (Hypothetical for Docking) Therapeutic Area Reference
Hepatitis B Capsid ProteinHydrophobic pocket residues, H-bond donors/acceptorsAntiviral mdpi.com
Menin-MLL1 ComplexResidues at the protein-protein interfaceOncology mdpi.com
Dopamine (B1211576) D3 ReceptorAromatic and polar residues in the binding pocketNeuroscience mdpi.com
P. falciparum Cyclic Amine Resistance Locus (PfCARL)Residues lining the putative binding channelAntimalarial researchgate.net

This table presents potential protein targets for which derivatives of the diazaspiro[3.4]octane core have shown activity, as identified in the literature. The key interacting residues are examples of what molecular docking studies would aim to identify.

Standard docking procedures often treat the protein receptor as a rigid entity. However, in reality, proteins are flexible and can undergo significant conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit". nih.gov Induced-fit docking (IFD) methodologies account for this protein flexibility, providing a more accurate and realistic prediction of the binding event. nih.govnih.gov

This approach is particularly important for flexible, sp3-rich scaffolds like diazaspiro[3.4]octanes. researchgate.net IFD simulations allow side chains or even backbone segments of the protein's active site to move and adapt to the incoming ligand. This can reveal binding modes that would be missed by rigid-receptor docking and can improve the correlation between predicted binding scores and experimental activity. nih.gov In lead optimization campaigns, IFD is a valuable tool for assessing whether novel, decorated analogs of a core scaffold can be effectively accommodated by the target protein. nih.gov

Free Energy Calculation Methods

While docking is excellent for predicting binding poses, its scoring functions often provide only a rough estimate of binding affinity. To obtain more accurate predictions of binding free energy, which relates directly to a compound's potency, more rigorous computational methods are required. nih.gov

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-docking analysis technique used to calculate the free energy of binding for a protein-ligand complex. nih.govnih.gov It offers a balance between computational accuracy and speed, making it feasible for ranking potential lead compounds. The method involves calculating the free energy of the complex, the free protein, and the free ligand from molecular dynamics (MD) simulation snapshots and then determining the difference. nih.gov

The binding free energy (ΔG_bind) is calculated as a sum of several energy terms. nih.gov This detailed energy breakdown allows researchers to understand the key forces driving the binding, such as van der Waals interactions, electrostatic interactions, or solvation effects. In studies involving diazaspiro[3.4]octane derivatives, MM-GBSA can be used to refine the results from virtual screening and docking, helping to prioritize which analogs should be synthesized and tested experimentally. nih.gov

Energy Component Description Contribution to Binding Reference
ΔE_vdwvan der Waals EnergyFavorable (negative) contribution from shape complementarity. nih.gov
ΔE_elecElectrostatic EnergyFavorable (negative) contribution from charge-charge and polar interactions. nih.gov
ΔG_polPolar Solvation EnergyUnfavorable (positive) term; energy cost of desolvating polar groups upon binding. Calculated via the Generalized Born (GB) model. nih.gov
ΔG_nonpolNonpolar Solvation EnergyFavorable (negative) term; energy gain from burying hydrophobic surfaces. Often estimated from the Solvent Accessible Surface Area (SASA). nih.gov
TΔSConformational EntropyUnfavorable (positive) contribution representing the loss of conformational freedom upon binding. Often omitted due to high computational cost and uncertainty. nih.gov

This table describes the principal energy terms calculated in the MM-GBSA method to estimate the binding free energy of a ligand to its target.

In Silico Approaches for Lead Optimization and Design

Once an initial "hit" compound, such as a molecule from the diazaspiro[3.4]octane series, is identified through screening, the next phase is lead optimization. researchgate.netnih.gov In silico strategies are central to this process, enabling the rational design of analogs with improved potency, selectivity, and pharmacological properties. nih.govscienceopen.com This computational approach often involves iterative cycles of designing new molecules, predicting their properties, and prioritizing the most promising candidates for synthesis. researchgate.net

A critical aspect of lead optimization is ensuring that a potent compound also possesses drug-like properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Predictive in silico models can forecast these pharmacological properties before a compound is ever synthesized, saving significant time and resources. nih.gov

For a novel chemical series like the diazaspiro[3.t]octanes, computational models can predict key parameters such as human intestinal absorption (HIA), blood-brain barrier penetration, and potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family. researchgate.netresearchgate.net For instance, models can flag compounds that are likely to be rapidly metabolized by enzymes such as CYP3A4 or CYP2D6, or those that might inhibit these enzymes, leading to potential drug-drug interactions. researchgate.net This predictive modeling allows chemists to focus their synthetic efforts on compounds that have a higher probability of becoming successful drugs. nih.gov

Pharmacological Property In Silico Prediction Goal Significance Reference
A bsorption (HIA)Predicts passive absorption from the gastrointestinal tract.Determines if a compound can be orally administered. researchgate.netnih.gov
D istribution (Blood-Brain Barrier)Predicts whether a compound can cross into the central nervous system.Essential for CNS targets; undesirable for peripherally acting drugs. researchgate.net
M etabolism (CYP Inhibition)Predicts potential to inhibit key metabolic enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).Avoids potential for adverse drug-drug interactions. researchgate.net
T oxicity (hERG Inhibition)Predicts potential to block the hERG potassium channel.Avoids risk of cardiac arrhythmia.N/A
Drug-Likeness Evaluates compliance with empirical rules (e.g., Lipinski's Rule of Five).Assesses the overall suitability of the molecule's physicochemical properties for a drug candidate. researchgate.net

This table outlines key ADMET and pharmacological properties that are commonly predicted using in silico models during the lead optimization phase of drug discovery.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2,5-diazaspiro[3.4]octane, and how are spirocyclic intermediates stabilized during synthesis?

Synthesis typically involves cyclization of nitrogen-containing precursors. For example:

  • Step 1 : Formation of the bicyclic framework via intramolecular cyclization, often using reagents like Boc-protected amines (e.g., tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate) .
  • Step 2 : Methylation at the 5-position using methylating agents (e.g., methyl iodide) under basic conditions .
  • Stabilization : Spirocyclic intermediates are stabilized by steric hindrance from substituents (e.g., benzyl or isopropyl groups) and use of hydrochloride salts to improve crystallinity .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Molecular formula : C₇H₁₄N₂; molecular weight: 126.20 g/mol .
  • Boiling point : 174.4±8.0 °C; storage: 2–8°C to prevent decomposition .
  • Solubility : Hydrochloride salts (e.g., this compound dihydrochloride) enhance aqueous solubility for biological assays .

Q. How is this compound characterized spectroscopically?

  • NMR : Distinct signals for sp³-hybridized carbons in the spirocyclic core (δ 50–70 ppm in ¹³C NMR) and methyl group protons (δ 1.2–1.5 ppm in ¹H NMR) .
  • Mass spectrometry : Molecular ion peak at m/z 126.1 (M⁺) with fragmentation patterns indicative of spiro ring cleavage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 2- or 5-position) affect biological activity in diazaspiro compounds?

Substituent Biological Activity Mechanistic Insight
Benzyl (2-position)Enhanced antitumor activityIncreased lipophilicity improves membrane penetration .
Isobutyryl (5-position)NMDAR modulation (e.g., NYX-2925)Spirocyclic β-lactam mimics peptide pharmacophores .
Boc-protected aminesImproved synthetic versatilityFacilitates selective deprotection for downstream functionalization .

Q. What experimental strategies resolve contradictions in reported bioactivity data for diazaspiro derivatives?

  • Case study : Discrepancies in NMDAR modulation vs. antitumor activity can arise from assay conditions (e.g., cell line specificity) or stereochemical variations.
    • Solution : Use enantiopure analogs (e.g., (2S,3R)-configured NYX-2925) and standardized assays (e.g., patch-clamp electrophysiology for NMDAR studies) .
    • Data normalization : Compare IC₅₀ values against reference compounds (e.g., rapastinel for NMDAR studies) .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Docking studies : Predict binding poses with biological targets (e.g., NMDAR GluN2B subunit) using software like AutoDock Vina .
  • QSAR analysis : Correlate substituent electronegativity with activity; e.g., electron-withdrawing groups at the 2-position enhance metabolic stability .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound-based therapeutics?

  • Rodent models : Measure brain penetration of NYX-2925 analogs via LC-MS/MS, noting blood-brain barrier (BBB) permeability improvements with lipophilic substituents .
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Q. How are spirocyclic ring-opening reactions exploited for functionalizing this compound?

  • Acid/base hydrolysis : Cleave the spiro ring to generate linear intermediates for further derivatization (e.g., γ-butyrolactone synthesis via Baeyer-Villiger oxidation) .
  • Catalytic hydrogenation : Reduce the diaza ring to produce piperidine derivatives while retaining stereochemistry .

Methodological Notes

  • Contradiction management : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Stereochemical controls : Employ chiral HPLC or asymmetric synthesis to isolate active enantiomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 2
5-Methyl-2,5-diazaspiro[3.4]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.